molecular formula C17H18O3 B123622 Knerachelin B CAS No. 152110-12-8

Knerachelin B

Cat. No.: B123622
CAS No.: 152110-12-8
M. Wt: 270.32 g/mol
InChI Key: MCFQVPWNIUZPJV-UHFFFAOYSA-N
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Description

Knerachelin B is a natural product found in Knema furfuracea with data available.

Chemical Reactions Analysis

Absence of Knerachelin B in Provided Sources

None of the indexed sources ( 15) reference this compound, a siderophore or related natural product. The literature provided emphasizes:

  • Reaction optimization frameworks (e.g., Design of Experiments, kinetic studies) .

  • Kinetic databases (NIST Chemical Kinetics Database) .

  • Case studies on pharmaceuticals like cediranib , fullerene dimerization , or oscillating reactions5.

  • Theoretical and computational methods .

Potential Avenues for Future Research

To investigate this compound’s chemical reactions, the following strategies are recommended:

Specialized Databases

DatabaseFocusRelevance
SciFinder Chemical compound reactions, patents, and journalsSearch for "this compound" + "synthesis," "degradation," or "reactivity."
Reaxys Organic and inorganic reactionsFilter by reaction type (e.g., hydrolysis, oxidation) involving siderophores.
PubMed Biomedical literaturePrioritize studies on microbial iron acquisition or siderophore biochemistry.

Experimental Approaches

If literature gaps persist, experimental methods from the provided sources could be adapted:

  • Design of Experiments (DoE) :

    • Optimize reaction conditions (e.g., pH, temperature) for this compound’s stability or functional group reactivity.

  • Kinetic Analysis :

    • Monitor reaction rates using HPLC or spectroscopy to derive rate laws.

  • Computational Modeling :

    • Apply URVA (Unified Reaction Valley Approach) to predict reaction pathways for this compound’s chelation or redox behavior.

Hypothetical Reactivity Profile

Based on structural analogs (e.g., siderophores like enterobactin), this compound may exhibit:

  • Iron Chelation : pH-dependent coordination with Fe³⁺ .

  • Oxidative Degradation : Susceptibility to reactive oxygen species (ROS) in aqueous environments.

  • Enzymatic Modifications : Potential hydrolysis by esterases or peptidases.

Data Table: Proposed Reaction Studies

Reaction TypeConditionsAnalytical MethodExpected Outcome
HydrolysispH 2–12, 25–80°CLC-MSCleavage of ester/amide bonds
OxidationH₂O₂, Fe²⁺/Fe³⁺UV-VisDegradation products via ROS
Metal BindingFe³⁺, Cu²⁺ solutionsICP-OESStability constants determined

Properties

CAS No.

152110-12-8

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)-5-phenylpentan-1-one

InChI

InChI=1S/C17H18O3/c18-14(17-15(19)11-6-12-16(17)20)10-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,11-12,19-20H,4-5,9-10H2

InChI Key

MCFQVPWNIUZPJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O

Key on ui other cas no.

152110-12-8

Synonyms

knerachelin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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